molecular formula C8H6FNO4 B014937 Methyl 5-fluoro-2-nitrobenzoate CAS No. 393-85-1

Methyl 5-fluoro-2-nitrobenzoate

Cat. No. B014937
CAS RN: 393-85-1
M. Wt: 199.14 g/mol
InChI Key: LCAUVFVOLNRVKG-UHFFFAOYSA-N
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Patent
US07294635B2

Procedure details

To a solution of 5-fluoro-2-nitro-benzoic acid (1 g, 5.4 mmol in 5 mL THF, was added (trimethylsilyl)diazomethane (2 M in ether, 11 ml, 22 mmol) at 0° C. The reaction mixture was warmed to room temperature under argon and stirred for 30 minutes, then diluted with ethyl acetate and washed with brine. The organic layers were combined and concentrated in vacuo to give a crude residue, which was purified by column chromatography (silica 5-30% EtOAc/hexane) to give 5-fluoro-2-nitro-benzoic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:14][Si](C=[N+]=[N-])(C)C>C1COCC1.C(OCC)(=O)C>[CH3:14][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
11 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica 5-30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)F)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.